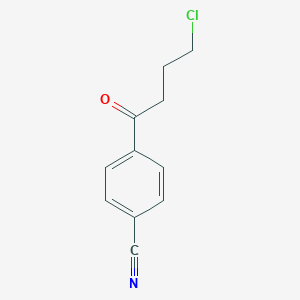

4-Chloro-1-(4-cyanophenyl)-1-oxobutane

Description

Contextual Relevance within Organic Synthesis and Medicinal Chemistry

The strategic importance of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane lies in its bifunctional nature. The presence of a terminal chlorine atom on the butyrophenone (B1668137) framework provides a reactive site for nucleophilic substitution, while the cyano group can be subjected to a variety of chemical transformations. This dual reactivity makes it a valuable precursor in the synthesis of a range of heterocyclic compounds. uctm.edumdpi.com

In medicinal chemistry, the pursuit of novel therapeutic agents often relies on the efficient synthesis of diverse molecular scaffolds. Chlorine-containing compounds are of significant interest as they are key ingredients in numerous pharmaceuticals used to treat a wide array of diseases. nih.gov The incorporation of a cyanophenyl moiety is also a common strategy in drug design, as the nitrile group can act as a key pharmacophore, influencing the compound's biological activity.

Interdisciplinary Research Landscape and Compound Utility

The utility of this compound extends beyond traditional organic synthesis and into interdisciplinary fields such as chemical biology and materials science. Its role as a precursor to biologically active molecules places it at the intersection of chemistry and pharmacology. For instance, it can be utilized in the synthesis of substituted pyrroles, a class of compounds known for their diverse biological activities, including anti-inflammatory and anticancer properties. uctm.eduresearchgate.net The synthesis of such compounds often involves the reaction of the chlorobutanoyl moiety with primary amines to form N-substituted pyrroles. mdpi.commdpi.com

Structural Features Driving Research Interest

The research interest in this compound is driven by two primary structural features: the electrophilic carbon of the chlorobutyl chain and the cyanophenyl group.

The Chlorobutanoyl Moiety: The carbon-chlorine bond at the terminal position of the butanoyl chain is susceptible to attack by nucleophiles. This reactivity is fundamental to its application in forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of synthetic organic chemistry. This feature allows for the facile introduction of the 4-cyanobenzoylbutanoyl scaffold into larger molecules.

The Cyanophenyl Group: The nitrile group (-C≡N) is a versatile functional group. It is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the ketone. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various nitrogen-containing heterocycles. In the context of medicinal chemistry, the nitrile group can participate in hydrogen bonding and other non-covalent interactions with biological targets, making it a valuable component in the design of enzyme inhibitors and receptor modulators. The synthesis of various benzonitriles is a key step in the preparation of compounds with antimalarial activity. google.com

The combination of these features in a single, readily accessible molecule makes this compound a valuable tool for chemists seeking to synthesize novel and complex molecules with potential applications in a variety of scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorobutanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c12-7-1-2-11(14)10-5-3-9(8-13)4-6-10/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABYFCCOAMQFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645177 | |

| Record name | 4-(4-Chlorobutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188851-50-5 | |

| Record name | 4-(4-Chlorobutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 1 4 Cyanophenyl 1 Oxobutane and Analogous Structures

Strategies for Carbon-Carbon Bond Formation in Ketone Synthesis

The construction of the carbon framework of ketones, such as 4-Chloro-1-(4-cyanophenyl)-1-oxobutane, relies on the formation of carbon-carbon (C-C) bonds, a fundamental process in organic synthesis. cambridge.org A variety of strategies have been developed to achieve this, ranging from classical organometallic reactions to modern catalytic methods.

Traditionally, the synthesis of ketones often involves the addition of organometallic reagents, like Grignard or organolithium compounds, to aldehydes, followed by an oxidation step. organic-chemistry.org Another established approach is the Friedel-Crafts acylation, which is widely used for the synthesis of aryl ketones. acs.org However, these methods can be limited by functional group tolerance and the requirement for stoichiometric reagents.

More contemporary approaches focus on catalytic C-C bond-forming reactions, which offer greater efficiency and broader substrate scope. nih.gov Palladium-catalyzed cross-coupling reactions, for instance, have become a powerful tool for the synthesis of aryl ketones. organic-chemistry.org These reactions typically involve the coupling of an aryl halide or triflate with an acyl donor. The direct deoxygenative synthesis of ketones from readily available aromatic carboxylic acids and alkenes, enabled by visible-light photoredox catalysis, represents a significant advancement in this field. nih.gov This method avoids the need for pre-activating the carboxylic acid, offering a more streamlined and environmentally friendly route to ketone synthesis. nih.gov

The formation of α-quaternary ketones, a structural motif found in many bioactive compounds, presents a significant synthetic challenge. nih.gov Innovative catalytic methods are being developed to address this, including the enantioselective synthesis of α-quaternary ketones from simple carboxylic acid or ester starting materials. nih.gov

Catalytic Approaches and Reaction Conditions

The development of novel catalytic systems has revolutionized the synthesis of ketones, offering milder reaction conditions, improved selectivity, and access to a wider range of molecular architectures. These approaches can be broadly categorized into photocatalytic, biocatalytic, and traditional transition-metal-catalyzed methods, with a strong emphasis on the optimization of reaction parameters to maximize yield and selectivity.

Photocatalysis has emerged as a powerful tool for C-C bond formation, utilizing light energy to drive chemical reactions. alfachemch.com Visible-light photoredox catalysis, in particular, has gained significant attention for its ability to generate radical intermediates under mild conditions, enabling a variety of transformations that are challenging to achieve with traditional methods. nih.gov

One notable application of photocatalysis in ketone synthesis is the reductive coupling of aldehydes and ketones to form 1,2-diols, which can be further transformed into ketones. nih.gov Metal-organic frameworks (MOFs) have shown promise as heterogeneous photocatalysts for this transformation, offering high catalytic activity and stability. alfachemch.comnih.gov For instance, the MOF MFM-300(Cr) has been shown to efficiently catalyze the photoreductive coupling of a wide range of aldehydes and ketones. nih.gov

Another innovative photocatalytic approach involves the direct deoxygenative coupling of aromatic carboxylic acids with alkenes to synthesize ketones. nih.gov This method utilizes a photocatalyst, such as [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, in the presence of a phosphine (B1218219) reagent that acts as an oxygen transfer agent. nih.gov This strategy is notable for its broad substrate scope and tolerance of various functional groups. nih.gov

The synergistic combination of photoredox catalysis and organocatalysis has also been explored for the direct β-functionalization of cyclic ketones with aryl ketones, leading to the formation of γ-hydroxyketones. nih.gov This approach involves the simultaneous generation of two different radical species that selectively couple to form the desired product. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and sustainable alternative to traditional chemical synthesis. bibliotekanauki.plnih.gov Enzymes operate under mild conditions, are highly selective, and are biodegradable, making them attractive catalysts for the synthesis of pharmaceuticals and other fine chemicals. bibliotekanauki.plnih.gov

In the context of ketone synthesis and transformation, ketoreductases (KREDs) play a crucial role. ontosight.ai These enzymes catalyze the stereoselective reduction of prochiral ketones to chiral alcohols, which are valuable building blocks in organic synthesis. ontosight.airsc.orgresearchgate.net The use of KREDs aligns with the principles of green chemistry by replacing heavy metal catalysts and reducing the number of reaction steps. bibliotekanauki.pl

The biocatalytic reduction of ketones can be performed using isolated enzymes or whole-cell systems. bibliotekanauki.plrsc.org Plant tissues, such as those from carrots, parsley, and white radish, have also been shown to contain enzymes capable of reducing ketones. bibliotekanauki.plsphinxsai.com The efficiency of biocatalytic ketone reduction is often enhanced by cofactor regeneration systems, which are essential for driving the reaction to completion. bibliotekanauki.pl

Recent advances in genomics, screening, and enzyme evolution technologies have led to the development of novel and robust KREDs with improved activity and stability. nih.gov These engineered enzymes, combined with process engineering strategies, have enabled the application of biocatalytic ketone reduction on an industrial scale. nih.gov

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of any chemical transformation. In ketone synthesis, key parameters that are often optimized include the choice of catalyst, solvent, base, temperature, and reaction time.

For instance, in the photocatalytic deoxygenative C-C coupling of 4-methylbenzoic acid and 2-vinylpyridine, the optimal conditions were found to be 1 mol% of an iridium photocatalyst, 20 mol% of K2HPO4 as a base, and 1.2 equivalents of Ph3P as an oxygen transfer reagent in a dichloromethane/water solvent mixture. nih.gov

In palladium-catalyzed α-arylation of ketones, the choice of ligand is critical for achieving high efficiency. organic-chemistry.org For example, the use of BrettPhos as a ligand was found to be crucial for the successful coupling of ketones with nitroarenes. organic-chemistry.org Similarly, in the nickel-catalyzed addition of arylboronic acids to nitriles, the use of a fluorinated solvent was found to be beneficial. organic-chemistry.org

Temperature control is another critical factor, especially for exothermic reactions. cetjournal.it In the oxidation of 2-octanol (B43104) to 2-octanone, for example, precise temperature control is necessary to minimize side reactions and ensure safe operation. cetjournal.it The parameters of the temperature controller, such as the proportional and integral gains, can significantly impact the reaction outcome. cetjournal.it

The following table summarizes the optimized reaction conditions for various ketone synthesis methodologies:

| Methodology | Catalyst/Reagent | Base/Additive | Solvent | Temperature | Yield |

| Photocatalytic Deoxygenative Coupling | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | K2HPO4, Ph3P | DCM/H2O | Room Temp. | 72% |

| Pd-catalyzed α-Arylation | Pd(OAc)2/BrettPhos | Cs2CO3 | Toluene | 110 °C | High |

| Ni-catalyzed Arylboronic Acid Addition | NiCl2(dme) | - | HFIP | 100 °C | Very Good |

| Biocatalytic Reduction | Ketoreductase | Glucose Dehydrogenase (for cofactor regeneration) | Buffer/Organic Co-solvent | 30 °C | High |

This table presents a selection of optimized reaction conditions from various literature sources and is not exhaustive.

Stereoselective Synthesis and Chiral Induction in Related Ketone Derivatives

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a compound is often dependent on its stereochemistry. encyclopedia.pub The stereoselective synthesis of chiral ketone derivatives and their subsequent transformation into other chiral molecules is a key area of research.

Catalytic asymmetric synthesis, which utilizes a chiral catalyst to create a new stereocenter, is a powerful strategy for accessing enantiomerically pure compounds. encyclopedia.pub This can be achieved through various methods, including the use of chiral transition-metal complexes or biocatalysts. encyclopedia.pub

Ketoreductases (KREDs) are highly efficient biocatalysts for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. ontosight.airsc.orgresearchgate.net These enzymes exhibit high stereospecificity, often producing a single enantiomer of the alcohol with high enantiomeric excess. ontosight.ai The mechanism of KRED-catalyzed reduction involves the transfer of a hydride ion from a cofactor, typically NADH or NADPH, to the ketone substrate. ontosight.ai

The stereochemical outcome of the reduction is determined by the active site of the enzyme and the orientation of the substrate within it. nih.gov By using different KREDs, it is possible to access either the (R)- or (S)-enantiomer of the alcohol. ontosight.ai

The application of KREDs in the synthesis of pharmaceutical building blocks has been widely demonstrated. nih.gov For example, KREDs have been used to produce chiral alcohol intermediates for the synthesis of drugs such as atomoxetine, talampanel, and fluoxetine. nih.gov

The following table showcases the enantioselective reduction of various ketones using different ketoreductases, highlighting the achievable enantiomeric excess (ee):

| Ketone Substrate | Ketoreductase (KRED) | Product Configuration | Enantiomeric Excess (ee) |

| 1-(4-Fluorophenyl)-3-hydroxypropan-1-one | CPADH | (S) | >99% |

| 2-Chloro-1-(3-chlorophenyl)ethanone | RS-1 ADH | (S) | >99% |

| 1-(3,4-Dimethoxyphenyl)propan-2-one | KRED 132 | (S) | >99% |

| 1-Phenyl-1,2-propanedione | KRED 108 | (S) | 98% |

Data adapted from various studies on ketoreductase-mediated asymmetric reductions. nih.gov

The development of engineered KREDs through techniques like directed evolution has further expanded the substrate scope and improved the stereoselectivity of these enzymes. rsc.org This has made biocatalytic ketone reduction a viable and sustainable alternative to traditional chemical methods for the synthesis of chiral alcohols. nih.gov

Chiral Building Blocks and Synthetic Pathways for Complex Derivatives

The synthesis of enantiomerically pure complex molecules often relies on the use of chiral building blocks. These starting materials, sourced from the "chiral pool" of naturally occurring compounds like amino acids and sugars, provide a reliable and cost-effective way to introduce stereocenters into a target molecule. nih.govnih.gov This approach is particularly valuable in the synthesis of complex derivatives of this compound, where the introduction of chirality can significantly impact biological activity.

Utilization of the Chiral Pool

The "chiral pool" offers a variety of enantiopure starting materials that can be chemically modified to produce chiral precursors for more complex structures. nih.govnih.govresearchgate.net For the synthesis of chiral analogs of this compound, several classes of chiral building blocks are of particular interest.

One potential strategy involves the use of chiral γ-hydroxy acids. For instance, (R)- or (S)-4-chloro-3-hydroxybutanoic acid can serve as a key intermediate. The chiral hydroxyl group can direct subsequent reactions and can be oxidized to a ketone at a later stage in the synthesis. The carboxylic acid moiety can be converted to the desired cyanophenyl ketone through various established methods, such as conversion to an acid chloride followed by Friedel-Crafts acylation with cyanobenzene.

Another viable approach utilizes chiral amino acids. For example, aspartic acid, with its defined stereochemistry and carboxylic acid functional groups, can be transformed through a series of steps, including reduction and functional group interconversion, to generate a chiral backbone suitable for elaboration into the target butyrophenone (B1668137) structure.

The following table outlines potential chiral building blocks from the chiral pool and their prospective application in the synthesis of chiral this compound analogs.

| Chiral Building Block | Potential Synthetic Application | Key Transformations |

| (R)- or (S)-Malic Acid | Synthesis of chiral 3-hydroxy-4-chlorobutyrophenone precursors. | Selective reduction, halogenation, and oxidation. |

| (S)-Aspartic Acid | Formation of a chiral 4-amino-1-(4-cyanophenyl)-1-oxobutane backbone. | Diazotization and substitution to introduce the chloro group. |

| (R)- or (S)-3-Hydroxy-γ-butyrolactone | Precursor to chiral 4-chloro-3-hydroxybutanoic acid derivatives. | Ring opening and subsequent functional group manipulation. |

Synthetic Pathways to Complex Derivatives

Once a chiral center is established, either through the use of a chiral building block or by an asymmetric synthetic method, the resulting chiral this compound analog serves as a versatile scaffold for the synthesis of more complex derivatives. The presence of multiple reactive sites—the chloro group, the ketone, and the cyano group—allows for a variety of subsequent transformations.

Diastereoselective Reactions:

The existing stereocenter can direct the stereochemical outcome of subsequent reactions, leading to the formation of diastereomerically enriched products. For example, reduction of the ketone in a chiral γ-chloro butyrophenone can lead to the formation of a chiral alcohol. The stereochemistry of this newly formed hydroxyl group will be influenced by the adjacent chiral center, potentially leading to high diastereoselectivity.

Similarly, nucleophilic substitution at the carbon bearing the chlorine atom can proceed with a degree of stereocontrol, depending on the reaction mechanism (SN1 vs. SN2) and the nature of the nucleophile and substrate.

Elaboration of Functional Groups:

The ketone and cyano functionalities offer avenues for significant structural elaboration. The ketone can be converted into a variety of other functional groups, such as alkenes, amines, or hydrazones, opening up possibilities for further diversification. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for the attachment of other molecular fragments through amide bond formation or other coupling reactions.

The following table illustrates potential synthetic pathways for the elaboration of a chiral this compound analog into more complex derivatives.

| Starting Chiral Analog | Reagent/Reaction Condition | Product Class | Potential for Complexity |

| (R)-4-Chloro-1-(4-cyanophenyl)-1-oxobutane | 1. NaBH4, CeCl3; 2. Protection of OH | Chiral γ-chloro alcohol | Introduction of a second stereocenter. |

| (S)-4-Chloro-1-(4-cyanophenyl)-1-oxobutane | NaN3, DMF | Chiral γ-azido ketone | Precursor for chiral amines and heterocycles. |

| (R)-4-Chloro-3-hydroxy-1-(4-cyanophenyl)-1-oxobutane | 1. Acylation of OH; 2. Nucleophilic substitution of Cl | Diastereomerically enriched esters and ethers | Exploration of structure-activity relationships. |

| (S)-4-Chloro-1-(4-cyanophenyl)-1-oxobutane | H2, Raney Ni | Chiral 4-chloro-1-(4-(aminomethyl)phenyl)-1-oxobutane | Amine functionalization for conjugation. |

These pathways highlight the utility of chiral this compound and its analogs as key intermediates in the construction of a diverse library of complex, enantiomerically enriched molecules for various scientific investigations.

Chemical Reactivity and Derivatization Studies of 4 Chloro 1 4 Cyanophenyl 1 Oxobutane

Reactivity of the Butanone Carbonyl Moiety

The carbonyl group in 4-Chloro-1-(4-cyanophenyl)-1-oxobutane is a key site for nucleophilic addition and reduction reactions. The electron-withdrawing nature of the 4-cyanophenyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by various nucleophiles.

Reduction Reactions: The ketone can be readily reduced to a secondary alcohol, yielding 4-chloro-1-(4-cyanophenyl)butan-1-ol. This transformation can be achieved using a variety of reducing agents.

| Reducing Agent | Product | Reaction Conditions |

| Sodium borohydride (NaBH4) | 4-chloro-1-(4-cyanophenyl)butan-1-ol | Methanol or ethanol, room temperature |

| Lithium aluminum hydride (LiAlH4) | 4-(4-(aminomethyl)phenyl)-4-chlorobutan-1-ol | Diethyl ether or THF, followed by aqueous workup |

Note: Lithium aluminum hydride will also reduce the cyano group.

Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols, introducing a new carbon-carbon bond. For instance, reaction with methylmagnesium bromide would yield 4-chloro-2-(4-cyanophenyl)pentan-2-ol.

Transformations Involving the Chlorinated Alkyl Chain

The presence of a primary alkyl chloride at the terminus of the butanoyl chain provides a reactive handle for both nucleophilic substitution and elimination reactions.

The chlorine atom can be displaced by a wide array of nucleophiles to introduce new functional groups. These reactions typically proceed via an SN2 mechanism.

| Nucleophile | Product |

| Azide (N3-) | 4-Azido-1-(4-cyanophenyl)-1-oxobutane |

| Iodide (I-) | 1-(4-Cyanophenyl)-4-iodo-1-oxobutane |

| Amines (RNH2, R2NH) | 4-(Substituted-amino)-1-(4-cyanophenyl)-1-oxobutane |

| Thiolates (RS-) | 1-(4-Cyanophenyl)-4-(alkylthio)-1-oxobutane |

| Cyanide (CN-) | 1,5-Dicyano-1-phenyl-1-pentanone |

These substitution reactions are foundational for building more complex molecular architectures from the parent compound.

Treatment of this compound with a strong, non-nucleophilic base can induce an E2 elimination reaction, leading to the formation of an α,β-unsaturated ketone. This dehydrochlorination reaction results in the formation of 1-(4-cyanophenyl)but-3-en-1-one.

| Base | Product |

| Potassium tert-butoxide | 1-(4-Cyanophenyl)but-3-en-1-one |

| Sodium hydride | 1-(4-Cyanophenyl)but-3-en-1-one |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-(4-Cyanophenyl)but-3-en-1-one |

Chemical Modifications of the Cyano Group

The cyano group on the phenyl ring is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding amide, 4-(4-chlorobutanoyl)benzamide, while complete hydrolysis affords the carboxylic acid, 4-(4-chlorobutanoyl)benzoic acid.

Reduction: The cyano group can be reduced to a primary amine, yielding 4-(4-chlorobutanoyl)benzylamine. Strong reducing agents like lithium aluminum hydride are typically required for this transformation. Catalytic hydrogenation can also be employed, often with catalysts such as Raney nickel or platinum oxide, though this may also affect the carbonyl group.

Cycloaddition: The cyano group can participate as a dipolarophile in [3+2] cycloaddition reactions. For example, reaction with an azide, such as sodium azide in the presence of a Lewis acid, can form a tetrazole ring, yielding 4-chloro-1-(4-(1H-tetrazol-5-yl)phenyl)-1-oxobutane.

Condensation: While less common for aromatic nitriles, condensation reactions are a possibility. For instance, the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, could be envisioned if the chloro group were first converted to another nitrile, followed by cyclization to form a five- or six-membered ring.

Functionalization and Derivatization Strategies for Analytical Applications

Functionalization and derivatization are critical strategies in analytical chemistry to modify an analyte's chemical structure to make it more suitable for separation and detection. libretexts.org For a molecule like this compound, which possesses both a ketone and a chloroalkane functional group, these strategies can be employed to introduce chromophores, fluorophores, or electroactive moieties, thereby significantly improving the sensitivity and selectivity of analytical methods such as high-performance liquid chromatography (HPLC). greyhoundchrom.com

Derivatization can be performed either before the sample is introduced into the chromatographic system (pre-column) or after the separation has occurred but before detection (post-column). libretexts.org The choice between these two approaches depends on factors such as the stability of the derivative, the reaction kinetics, and the presence of interfering substances in the sample matrix. chromatographytoday.com

Pre-column Derivatization:

Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to injection into the HPLC system. libretexts.org This approach offers several advantages, including flexibility in reaction conditions (time, temperature, and pH) and the ability to remove excess reagent before analysis, which can reduce background noise and improve sensitivity. libretexts.org

For the ketone group in this compound, a common pre-column derivatization strategy involves reaction with hydrazine-based reagents to form stable hydrazones. One of the most widely used reagents for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.netauroraprosci.com The resulting DNPH derivative is highly conjugated and exhibits strong UV absorbance, making it readily detectable. Another reagent that has been successfully used for the pre-column derivatization of ketones is p-nitrobenzene diazonium fluoroborate. nih.gov

The chloroalkane group can also be targeted for pre-column derivatization. For instance, alkyl halides can be derivatized with polymer-immobilized 8-amino-2-naphthoxide, which introduces a fluorescent naphthyl group, allowing for highly sensitive fluorescence detection. oup.com

| Functional Group | Derivatizing Reagent | Derivative Formed | Detection Method | Key Advantages |

| Ketone | 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | HPLC-UV | Stable derivative, strong UV absorbance. researchgate.netauroraprosci.com |

| Ketone | p-Nitrobenzene diazonium fluoroborate | Azo dye | HPLC-UV | Good linearity and sensitivity. nih.gov |

| Chloroalkane | Polymer-immobilized 8-amino-2-naphthoxide | N-alkylated naphthylamine | HPLC-Fluorescence | High sensitivity (ppb to sub-ppb range). oup.com |

Post-column Derivatization:

In post-column derivatization, the derivatizing reagent is introduced into the mobile phase after the analytical column and before the detector. pickeringlabs.com This technique is advantageous when the derivatives are unstable or when the derivatization reaction is rapid. chromatographytoday.com It also avoids the potential for multiple derivative products from a single analyte, as the separation has already occurred. chromatographytoday.com

For the chloroalkane functionality of this compound, post-column derivatization is a viable option, particularly with reagents that exhibit fast reaction kinetics. The use of reagents like polymer-immobilized 8-amino-2-naphthoxide can be adapted for on-line post-column reactions, provided the reaction is sufficiently rapid. oup.com

| Functional Group | Derivatizing Reagent | Detection Method | Key Advantages |

| Chloroalkane | Fast-reacting nucleophiles (e.g., adapted 8-amino-2-naphthoxide) | HPLC-Fluorescence | Analysis of unstable derivatives, automation-friendly. chromatographytoday.comoup.com |

Trace analysis often requires highly selective derivatization methods to minimize interference from matrix components and to achieve the lowest possible detection limits. Selective derivatization targets a specific functional group with a reagent that imparts a highly responsive signal for a particular detector.

For the ketone group of this compound, while DNPH is a common reagent, other reagents can offer enhanced selectivity and sensitivity, particularly for fluorescence or mass spectrometry detection. ddtjournal.com For instance, hydrazine-based reagents incorporating a fluorescent tag can significantly lower detection limits compared to UV-based methods.

For the chloroalkane group, selective derivatization can be achieved using reagents that are specific for alkyl halides and introduce a moiety suitable for highly sensitive detection. The use of fluorescent labeling reagents is a common strategy in trace analysis. tcichemicals.com For example, derivatization with a reagent that introduces a highly fluorescent group allows for detection at picomole or even femtomole levels.

| Functional Group Targeted | Derivatization Strategy | Reagent Example | Detection Enhancement | Application in Trace Analysis |

| Ketone | Introduction of a fluorophore | Dansylhydrazine | Fluorescence Detection | Enables highly sensitive detection of carbonyl compounds in complex matrices. |

| Ketone | Introduction of a chargeable moiety | Girard's Reagents (e.g., Girard's Reagent T) | LC-MS/MS | Improves ionization efficiency in electrospray ionization, leading to lower detection limits. ddtjournal.com |

| Chloroalkane | Nucleophilic substitution with a fluorescent tag | N-methyl-acridone-9-thioglycolic acid hydrazide | Fluorescence Detection | Allows for the determination of trace levels of alkylating agents. |

| Chloroalkane | Ion-pairing with a chromophoric or fluorophoric counter-ion | - | UV or Fluorescence Detection | Can be used to indirectly detect the analyte by monitoring the counter-ion. |

By carefully selecting the derivatization strategy and reagent, it is possible to develop highly sensitive and selective analytical methods for the determination of this compound in various samples.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 1 4 Cyanophenyl 1 Oxobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the carbon-hydrogen framework.

A ¹H NMR spectrum of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane would be expected to show distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of these signals, reported in parts per million (ppm), would indicate the electronic environment of the protons. Protons on the aromatic ring would appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing cyano and carbonyl groups. The protons of the butane chain would be found in the upfield region. Specifically, the methylene group adjacent to the carbonyl group would be the most deshielded among the aliphatic protons, followed by the methylene group adjacent to the chlorine atom. The central methylene group would be the most shielded.

The multiplicity, or splitting pattern, of each signal would reveal the number of neighboring protons, following the n+1 rule. For instance, the protons on the aromatic ring would likely show a complex splitting pattern, characteristic of a para-substituted benzene ring. The aliphatic protons would exhibit triplet or multiplet patterns based on their adjacent methylene groups. The integration of each signal would correspond to the number of protons it represents.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic-H | 7.8 - 8.2 | m | - | 4H |

| -CH₂- (adjacent to C=O) | 3.0 - 3.4 | t | - | 2H |

| -CH₂- (central) | 2.0 - 2.4 | m | - | 2H |

| -CH₂- (adjacent to Cl) | 3.6 - 4.0 | t | - | 2H |

Note: This is a hypothetical data table. Actual experimental values are required for a definitive analysis.

The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule. Each chemically unique carbon atom would produce a distinct signal. The carbonyl carbon would be significantly deshielded, appearing at the lowest field (around δ 190-200 ppm). The carbons of the aromatic ring would resonate in the δ 120-140 ppm region, with the carbon attached to the cyano group and the carbon attached to the carbonyl group showing distinct shifts. The nitrile carbon would also have a characteristic chemical shift. The aliphatic carbons would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 195 - 205 |

| Aromatic-C (quaternary) | 135 - 145 |

| Aromatic-CH | 128 - 135 |

| C≡N | 115 - 125 |

| -CH₂- (adjacent to C=O) | 35 - 45 |

| -CH₂- (central) | 20 - 30 |

| -CH₂- (adjacent to Cl) | 40 - 50 |

Note: This is a hypothetical data table. Actual experimental values are required for a definitive analysis.

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to establish the connectivity of the butane chain and the coupling relationships within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between protons and the carbons to which they are directly attached, allowing for the direct assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the butanoyl chain to the cyanophenyl ring and for assigning the quaternary carbons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

ESI-MS is a soft ionization technique that would be used to determine the molecular weight of this compound. The spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts such as [M+Na]⁺. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.

HRMS would provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precise mass measurement would allow for the determination of the elemental composition of the molecule, confirming the chemical formula C₁₁H₁₀ClNO. Analysis of the fragmentation pattern in the MS/MS spectrum would provide further structural information. Key fragment ions would be expected from the cleavage of the butanoyl chain, such as the loss of the chloropropyl group or the formation of the 4-cyanobenzoyl cation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and sensitive technique for the analysis of impurities and degradation products in chemical substances like this compound. nih.gov The method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

In a typical GC-MS analysis, the sample would be injected into the GC system, where it is vaporized. The individual components of the mixture are then separated as they travel through a capillary column, based on their volatility and interaction with the column's stationary phase. For this compound and its potential process-related impurities, a common approach would involve using a DB-5ms fused silica (B1680970) capillary column with helium as the carrier gas. scielo.br A programmed temperature gradient, for instance, starting at a lower temperature and ramping up, ensures the sequential elution of compounds with different boiling points. scielo.br

As each separated component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by electron impact (EI), causing them to fragment into a unique pattern of charged ions. scielo.br The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. By comparing these fragmentation patterns to spectral libraries or by interpreting the fragmentation, the identity of the parent compound and any co-eluting impurities can be determined with high confidence. This technique is particularly crucial for identifying and quantifying genotoxic impurities (GTIs) that may be present at trace levels (ppm). nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. masterorganicchemistry.com The resulting IR spectrum displays these absorptions as peaks, providing direct evidence for the compound's key structural features.

The analysis of the spectrum is typically divided into two main areas: the functional group region (4000-1200 cm⁻¹) and the fingerprint region (1200-700 cm⁻¹). libretexts.org The functional group region contains characteristic peaks for major bonds, while the fingerprint region contains a complex pattern of peaks unique to the molecule as a whole. libretexts.org For this compound, several distinct peaks are expected. masterorganicchemistry.comlibretexts.orgyoutube.com

Key Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | < 3000 (approx. 2850-3000) | Medium |

| Cyano (C≡N) | Stretch | ~2230 | Sharp, Medium |

| Ketone (C=O) | Stretch | ~1690 | Strong, Sharp |

| Aromatic C=C | Stretch (in-ring) | ~1600 and ~1475 | Medium to Weak |

X-ray Diffraction (XRD) for Solid-State Structure Determination of Crystalline Derivatives

X-ray Diffraction (XRD) is the most definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.comnih.gov It is used to analyze the structure of crystalline derivatives of this compound.

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Stereochemistry and Conformation

Single-Crystal X-ray Diffraction (SC-XRD) provides unambiguous and highly accurate three-dimensional structural information. nih.gov To perform this analysis, a suitable, high-quality single crystal of a derivative of this compound must first be grown. This is often the most challenging step in the process. nih.gov

Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and bombarded with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern based on the arrangement of atoms within its crystal lattice. mdpi.com By analyzing the positions and intensities of the diffracted spots, researchers can calculate the electron density map of the molecule and thereby determine the precise location of each atom. researchgate.net This yields critical data such as bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and configuration in the solid state. mdpi.com SC-XRD is the primary method for determining the absolute configuration of chiral molecules. nih.gov

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is used to analyze a microcrystalline or powdered sample. Instead of a single diffraction pattern from one crystal, PXRD produces a diffraction pattern that is an average of all possible crystal orientations. This pattern is a unique fingerprint for a specific crystalline phase or polymorph. researchgate.net

The technique is invaluable for identifying crystalline phases, determining the purity of a crystalline sample, and detecting different polymorphic forms of a substance. researchgate.neticdd.com For this compound, PXRD would be used to confirm that a synthesized batch consists of a single, consistent crystalline form and to check for the presence of any crystalline impurities. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), can be compared against a reference database or a pattern calculated from SC-XRD data to confirm the material's identity and phase purity. researchgate.net

Chromatographic Techniques for Purity and Separation Studies

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used technique in pharmaceutical and chemical analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Developing and validating an HPLC method is crucial for the reliable quantification of this compound and its impurities. nih.govpensoft.net A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically preferred. researchgate.net

Method Development involves selecting the optimal conditions for chromatographic separation. This includes:

Column: A C18 column is a common choice for separating moderately polar compounds. nih.govresearchgate.net

Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as a phosphate or formate buffer) is used. nih.govpensoft.net The pH of the buffer and the ratio of the solvents are adjusted to achieve the best separation. researchgate.net

Detection: A UV/VIS detector is typically employed, set to a wavelength where the analyte exhibits strong absorbance, often around 225-254 nm for compounds containing a phenyl ring. pensoft.netresearchgate.net

Elution: The separation can be performed using either an isocratic (constant mobile phase composition) or gradient (changing composition) elution. nih.govpensoft.net

Method Validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is reliable, reproducible, and fit for its intended purpose. nih.govpensoft.net Key validation parameters include:

Typical HPLC Validation Parameters

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). | Peak purity analysis, resolution between peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r or r²) ≥ 0.999. nih.gov |

| Accuracy | The closeness of test results to the true value, often determined by recovery studies. | Recovery typically between 98.0% and 102.0%. nih.gov |

| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. nih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). researchgate.net | RSD of results should remain within acceptable limits. |

This validated HPLC method can then be used for routine quality control, stability studies, and the analysis of impurities related to this compound. nih.govresearchgate.net

Trace-Level Detection of Related Impurities via LC-ICP-MS

The hyphenated technique of Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS) offers exceptional sensitivity and specificity for the detection and quantification of trace-level elemental impurities. thermofisher.comresearchgate.netnih.gov This method is particularly valuable in pharmaceutical analysis where even minute quantities of certain elements can impact the safety, efficacy, and stability of a drug substance. thermofisher.comnih.gov For a compound such as this compound, LC-ICP-MS is employed to identify and quantify elemental impurities that may have been introduced during the synthetic process or from contact with manufacturing equipment. thermofisher.com

The primary advantage of coupling LC with ICP-MS is the ability to perform speciation analysis, which involves separating different chemical forms of an element before detection. chemetrix.co.zaqps.com While ICP-MS provides the elemental composition, it does not, on its own, differentiate between various organometallic species or oxidation states. The preceding chromatographic separation by LC resolves this, ensuring that the elemental signature is linked to a specific impurity compound.

In the context of this compound, the synthesis may involve the use of metal catalysts. For instance, palladium (Pd), platinum (Pt), rhodium (Rh), or ruthenium (Ru) are common catalysts in cross-coupling reactions often used to form carbon-carbon or carbon-heteroatom bonds present in such molecules. Residual amounts of these catalysts can remain in the final product. LC-ICP-MS is an ideal technique for quantifying these residual metals, often at concentrations in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. chemetrix.co.za

The analysis begins with sample preparation, which typically involves digesting the organic compound in concentrated acid to break down the matrix or, for some applications, simple dilution in a suitable organic solvent. qps.comnih.govyoungin.com The prepared sample is then injected into the LC system. As the separated compounds elute from the column, they are introduced into the high-temperature argon plasma of the ICP-MS. The plasma atomizes and ionizes the elements within each eluting compound. thermofisher.com The mass spectrometer then separates these ions based on their mass-to-charge ratio, allowing for highly sensitive and element-specific detection. thermofisher.com

Modern ICP-MS instruments are equipped with collision/reaction cells to mitigate polyatomic interferences, which can be a significant challenge when analyzing complex organic matrices. sepscience.com For example, when analyzing a chlorinated compound like this compound, the presence of chlorine and carbon can lead to interferences from species like ArC+ on arsenic (As) or ClO+ on vanadium (V). The use of a collision gas like helium effectively removes these interferences, ensuring accurate quantification of trace elements. sepscience.com

Research Findings & Data

A study focusing on the purity of a batch of this compound might investigate the presence of residual catalyst metals and other elemental impurities of toxicological concern, as outlined by guidelines such as ICH Q3D. sepscience.com The LC-ICP-MS method would be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Below are representative data tables illustrating the type of results obtained from such an analysis.

Table 1: LC-ICP-MS Method Parameters for Impurity Analysis

| Parameter | Value |

|---|---|

| LC Column | C18 Reversed-Phase, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase | Gradient: Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| ICP-MS Instrument | Agilent 7900 ICP-MS or similar chemetrix.co.za |

| RF Power | 1550 W |

| Plasma Gas Flow | 15 L/min |

| Collision Cell Gas | Helium |

The selection of isotopes is critical to avoid isobaric interferences and achieve the best possible detection limits.

Table 2: Quantification of Residual Catalyst Impurities

| Element | Isotope Monitored | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Concentration in Batch XYZ (µg/kg) |

|---|---|---|---|---|

| Palladium (Pd) | 105Pd | 0.5 | 1.5 | 25.3 |

| Platinum (Pt) | 195Pt | 0.2 | 0.6 | < LOQ |

| Rhodium (Rh) | 103Rh | 0.1 | 0.3 | 1.8 |

The results in Table 2 indicate the presence of palladium and rhodium residues from the synthesis, with palladium being the more significant impurity. The concentrations are well above the detection limits, allowing for reliable quantification.

Table 3: Screening for Other Toxic Elemental Impurities (ICH Q3D Class 1 & 2A)

| Element | Isotope Monitored | Limit of Detection (LOD) (µg/kg) | Concentration in Batch XYZ (µg/kg) |

|---|---|---|---|

| Arsenic (As) | 75As | 0.1 | 0.5 |

| Cadmium (Cd) | 111Cd | 0.1 | < LOD |

| Mercury (Hg) | 202Hg | 0.2 | < LOD |

Computational and Theoretical Chemistry Studies of 4 Chloro 1 4 Cyanophenyl 1 Oxobutane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties from first principles, providing insights that complement experimental data.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov By solving the Kohn-Sham equations, DFT can accurately predict a molecule's ground-state geometry and various electronic properties. nih.gov For 4-Chloro-1-(4-cyanophenyl)-1-oxobutane, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would first involve geometry optimization to find the lowest energy conformation of the molecule. researchgate.netscielo.org.mx

This optimization provides precise data on bond lengths, bond angles, and dihedral angles. Following optimization, electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential (red/yellow) around the electronegative oxygen of the carbonyl group and the nitrogen of the nitrile group, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms. scielo.org.mx

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound This data is hypothetical and represents typical output from a DFT calculation.

| Parameter | Bond/Atoms | Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.22 Å |

| C≡N (nitrile) | 1.16 Å | |

| C-Cl (chloroalkane) | 1.80 Å | |

| Bond Angle | C-C(O)-C | 119.5° |

| C-C≡N | 179.1° |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(O)-C | 25.4° |

Table 2: Illustrative DFT-Calculated Electronic Properties for this compound This data is hypothetical and represents typical output from a DFT calculation.

| Property | Calculated Value |

|---|---|

| Energy of HOMO | -6.8 eV |

| Energy of LUMO | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations are also highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.gov By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. The calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. For this compound, strong characteristic peaks would be predicted for the carbonyl (C=O) stretch (around 1690 cm⁻¹) and the nitrile (C≡N) stretch (around 2230 cm⁻¹). pressbooks.pub

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like Gauge-Including Atomic Orbital (GIAO). nih.govresearchgate.net Theoretical ¹H and ¹³C NMR chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane) and can be correlated with experimental spectra to assign specific signals to each nucleus in the molecule. nih.gov

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This data is hypothetical and serves to demonstrate the application of predictive calculations.

| Spectrum | Parameter | Predicted Value | Typical Experimental Value |

|---|---|---|---|

| IR | Carbonyl (C=O) Stretch | 1715 cm⁻¹ (scaled) | 1690 cm⁻¹ |

| Nitrile (C≡N) Stretch | 2260 cm⁻¹ (scaled) | 2230 cm⁻¹ | |

| ¹³C NMR | Carbonyl Carbon | 198.5 ppm | 197.0 ppm |

| Nitrile Carbon | 119.2 ppm | 118.5 ppm | |

| ¹H NMR | Aromatic Protons | 7.8 - 8.1 ppm | 7.7 - 8.0 ppm |

| -CH₂- (alpha to C=O) | 3.1 ppm | 3.0 ppm |

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling, particularly docking, is a key computational tool for predicting how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or enzyme. researchgate.net This is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Enzyme-Substrate Docking and Enantioselectivity Prediction

Molecular docking simulations place a ligand into the binding site of a target protein and evaluate the interaction using a scoring function, which estimates the binding affinity. e-nps.or.kr For this compound, which could act as an inhibitor for various enzymes like kinases or reductases, docking would predict its preferred orientation (pose) within the active site.

Since the carbon atom alpha to the carbonyl group is a stereocenter if substituted, or a prochiral center for reduction, enantioselectivity is an important consideration. Docking can be used to predict this by separately docking both the (R)- and (S)-enantiomers of a derivative (or the pro-R and pro-S faces of the ketone) into the enzyme's active site. The enantiomer that achieves a more stable binding pose with a lower (more favorable) docking score is predicted to be the preferred substrate or inhibitor. nih.gov

Table 4: Hypothetical Docking Scores for Enantiomers Against a Target Enzyme This data is illustrative of an enantioselectivity prediction study.

| Compound Enantiomer | Target Enzyme | Predicted Docking Score (kcal/mol) | Predicted Preferred Enantiomer |

|---|---|---|---|

| (R)-enantiomer | Carbonyl Reductase | -7.8 | Yes |

Ligand-Protein Interaction Analysis (e.g., H-bonding, π-stacking)

After a docking simulation, the resulting ligand-protein complex is analyzed to identify the specific non-covalent interactions responsible for binding. nih.gov Key interactions include:

Hydrogen Bonding: The carbonyl oxygen of this compound is a strong hydrogen bond acceptor and would likely interact with hydrogen bond donor residues in the active site, such as the backbone N-H of an amino acid or the side chains of serine, threonine, or lysine. hu.edu.josemanticscholar.org

π-Stacking and π-Cation Interactions: The electron-rich cyanophenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.net

Hydrophobic Interactions: The butyl chain and the aromatic ring contribute to hydrophobic interactions with nonpolar residues in the binding pocket. biorxiv.org

Analyzing these interactions provides a detailed molecular basis for the ligand's affinity and selectivity for its target. rsc.org

Table 5: Hypothetical Ligand-Protein Interactions for this compound This table illustrates the type of detailed interaction analysis derived from a docking study.

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen | Serine 142 (Side Chain -OH) | 2.1 |

| π-π Stacking | Cyanophenyl Ring | Phenylalanine 280 (Side Chain) | 3.8 |

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent and selective drug candidate. mdpi.com This involves synthesizing and testing various derivatives to understand how chemical modifications affect biological activity. frontiersin.org

Based on the SAR data from a series of active derivatives, a pharmacophore model can be developed. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) necessary for biological activity. researchgate.net This model then serves as a 3D query to screen large chemical databases for novel compounds with different core structures but the same essential features, potentially leading to the discovery of new drug candidates. nih.govnih.gov For derivatives of this compound, a pharmacophore model might include a hydrogen bond acceptor (the carbonyl), an aromatic ring feature, and a hydrophobic feature. mdpi.commdpi.com

Table 6: Illustrative SAR Data for Derivatives of this compound This hypothetical data demonstrates how structural changes can influence biological activity (e.g., inhibitory concentration).

| Compound | R1 (Position 4 of phenyl) | R2 (Terminal group of chain) | IC₅₀ (nM) |

|---|---|---|---|

| Parent Compound | -CN | -Cl | 150 |

| Derivative 1 | -NO₂ | -Cl | 125 |

| Derivative 2 | -OCH₃ | -Cl | 850 |

| Derivative 3 | -CN | -F | 140 |

| Derivative 4 | -CN | -OH | 320 |

From this hypothetical SAR, one might conclude that an electron-withdrawing group on the phenyl ring is favorable for activity, while a bulky, electron-donating group is detrimental. It also suggests that a terminal chloro or fluoro group on the alkyl chain is preferred over a hydroxyl group.

Computational Elucidation of Reaction Mechanisms

Computational and theoretical chemistry studies serve as a powerful tool to elucidate the intricate mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energetic pathways that are often difficult to observe experimentally. While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the mechanism of its synthesis, primarily through the Friedel-Crafts acylation of cyanobenzene with 4-chlorobutyryl chloride, can be understood through theoretical investigations of analogous systems.

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in detailing the stepwise mechanism of this transformation. These studies generally concur on a multi-step pathway involving the formation of a key electrophilic species, its subsequent attack on the aromatic ring, and the final restoration of aromaticity.

The reaction typically proceeds through the following key stages, as supported by computational models of Friedel-Crafts acylation reactions involving similar aromatic compounds researchgate.netnih.gov:

Formation of the Acylium Ion: The first and often rate-determining step is the reaction between the acyl halide (4-chlorobutyryl chloride) and a Lewis acid catalyst, commonly aluminum chloride (AlCl₃). Computational studies indicate that the Lewis acid coordinates to the carbonyl oxygen and facilitates the cleavage of the carbon-chlorine bond, leading to the formation of a highly electrophilic acylium ion researchgate.net.

Formation of the σ-Complex (Wheland Intermediate): The electron-rich aromatic ring of cyanobenzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as the σ-complex or Wheland intermediate. DFT calculations on similar acylation reactions have detailed the structure and stability of this intermediate researchgate.netnih.gov.

Deprotonation and Regeneration of Aromaticity: In the final step, a weak base, often the [AlCl₄]⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.

The following interactive table summarizes the conceptual energetic profile for a typical Lewis acid-catalyzed Friedel-Crafts acylation reaction, based on findings from DFT studies of similar aromatic systems. The values are illustrative and represent the relative energy changes during the reaction pathway.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (Aromatic + Acyl Chloride + Catalyst) | 0 | Starting materials in their ground state. |

| 2 | Transition State 1 (TS1) | +15 to +25 | Energy barrier for the formation of the acylium ion. This is often the rate-determining step. researchgate.net |

| 3 | Acylium Ion Intermediate | +5 to +10 | The highly reactive electrophile formed after the cleavage of the C-Cl bond in the acyl chloride. |

| 4 | Transition State 2 (TS2) | +10 to +20 | Energy barrier for the attack of the aromatic ring on the acylium ion to form the σ-complex. |

| 5 | σ-Complex (Wheland Intermediate) | -5 to +5 | The resonance-stabilized carbocation intermediate. |

| 6 | Transition State 3 (TS3) | +2 to +8 | Energy barrier for the deprotonation of the σ-complex to restore aromaticity. |

| 7 | Products (Acylated Aromatic + HCl + Catalyst) | -10 to -20 | The final, thermodynamically more stable products of the reaction. |

Note: The energy values are conceptual and intended to illustrate the general energetic profile of a Friedel-Crafts acylation reaction as elucidated by computational studies on analogous systems.

These computational models provide a detailed, molecular-level understanding of the reaction mechanism, complementing experimental observations and aiding in the optimization of reaction conditions for the synthesis of compounds like this compound.

Applications of 4 Chloro 1 4 Cyanophenyl 1 Oxobutane in Complex Molecular Synthesis

Precursor in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

4-Chloro-1-(4-cyanophenyl)-1-oxobutane holds significant potential as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While direct, documented syntheses of commercial drugs starting from this specific compound are not extensively reported in publicly available literature, its structural motifs are present in several important classes of therapeutic agents, particularly antihistamines. nih.gov

The synthesis of second-generation H1 receptor antagonists, such as Cetirizine, often involves intermediates that are structurally analogous to this compound. researchgate.netresearchgate.net For instance, a common precursor for Cetirizine is 1-[(4-chlorophenyl)(phenyl)methyl]piperazine. asianpubs.org The 4-chlorophenyl group is a key pharmacophore in this class of drugs. It is plausible that this compound could be chemically modified to generate such critical intermediates. For example, the ketone functionality could be reduced, and the cyano group could be hydrolyzed or otherwise transformed to facilitate the construction of the final drug scaffold.

The chloroalkane chain offers a reactive site for nucleophilic substitution, allowing for the introduction of various amine-containing fragments, which are ubiquitous in APIs. google.com This versatility makes it an attractive starting material for the exploratory synthesis of new chemical entities with potential therapeutic value. The table below outlines a hypothetical synthetic utility of the compound in the context of known API synthesis.

| API Class | Relevant Structural Moiety | Potential Synthetic Transformation of this compound |

| Antihistamines (e.g., Cetirizine) | 4-Chlorobenzhydryl group | Reduction of the ketone and conversion of the cyano group to a carboxylic acid, followed by coupling with a suitable piperazine derivative. |

| Quinolizidine Alkaloids | Fused bicyclic amine core | The butanoyl chain can be utilized in cyclization reactions to form heterocyclic systems. |

Building Block for Agrochemicals and Specialty Chemicals

The general strategy in agrochemical design involves the synthesis of a library of compounds with systematic variations to identify molecules with optimal efficacy and safety profiles. The reactivity of the chloro group allows for the facile introduction of diverse substituents, enabling the exploration of a broad chemical space.

As a specialty chemical, this compound can be used in applications where the introduction of a photoactive or polarizable cyanophenyl group is desired. Its utility extends to the synthesis of dyes, liquid crystals, and other advanced materials where the electronic properties of the cyanophenyl moiety can be exploited.

Role in the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound, with its ketone and chloro functionalities, is an excellent starting material for the synthesis of a wide variety of heterocyclic systems.

Pyrazoles and their partially saturated analogs, pyrazolines, are a class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of pyrazoles can be achieved through the condensation of 1,3-dicarbonyl compounds with hydrazines, a reaction known as the Knorr pyrazole synthesis. researchgate.net While this compound is not a 1,3-dicarbonyl compound itself, it can be readily converted into one.

Alternatively, the Paal-Knorr synthesis provides a route to pyrroles from 1,4-dicarbonyl compounds, and with modifications, can be adapted for other heterocycles. organic-chemistry.orgalfa-chemistry.comwikipedia.orgrgmcet.edu.in The ketone group in this compound can react with a variety of reagents to form intermediates suitable for cyclization into pyrazole rings.

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. firsthope.co.insynarchive.comscribd.com This reaction involves the condensation of an α-haloketone with a thioamide. nih.govcutm.ac.in The chloro group in this compound is not in the alpha position to the ketone. However, halogenation at the alpha-position can be readily achieved, thus converting it into a suitable precursor for the Hantzsch synthesis.

Furthermore, the chloroalkane chain can react with thiourea to form thiouronium salts, which can then undergo further reactions to form various sulfur-containing heterocycles.

Annulation reactions are ring-forming reactions that are fundamental to the synthesis of polycyclic and fused heterocyclic systems. The Robinson annulation, a powerful method for the formation of six-membered rings, involves a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgunacademy.combyjus.comchemistrysteps.com The ketone functionality in this compound can serve as the Michael donor after deprotonation at the alpha-carbon, reacting with an α,β-unsaturated ketone to initiate the annulation cascade. This approach can be used to construct fused carbocyclic rings, which can be further elaborated into more complex structures like naphthalenes.

For the synthesis of fused heterocyclic systems such as pyrazolo[4,3-b]pyridines and indazoles, the butanoyl chain can be functionalized to introduce the necessary reactive groups for cyclization onto a pre-existing or simultaneously formed pyrazole or benzene ring. The aza-Robinson annulation is a variation that can lead to fused nitrogen-containing heterocycles. nih.gov

The following table summarizes some of the key heterocyclic syntheses where this compound can be a valuable precursor.

| Heterocyclic System | Key Synthetic Method | Role of this compound |

| Pyrazole | Knorr Pyrazole Synthesis | Can be converted to a 1,3-dicarbonyl precursor. |

| Thiazole | Hantzsch Thiazole Synthesis | Can be α-halogenated to form a suitable α-haloketone. |

| Fused Ring Systems | Robinson Annulation | The ketone can act as a Michael donor. |

Potential in Polymer and Advanced Material Science

The unique combination of functional groups in this compound also suggests its potential utility in polymer and advanced material science. The ketone, chloro, and cyano groups can all participate in various polymerization reactions. nih.govacs.org

The chloro group can be involved in polycondensation reactions, for example, by reacting with a diol or a diamine to form polyesters or polyamides, respectively. gdckulgam.edu.inmelscience.comfarabi.universitytaylorandfrancis.comyoutube.com The ketone functionality can be a site for polymer modification or can be incorporated into the polymer backbone. Polymers with ketone side chains are versatile precursors for further functionalization. nih.govacs.org

The cyano group is known to participate in radical polymerization of vinyl monomers like cyanoacrylates. nih.govpcbiochemres.com While this compound is not a vinyl monomer, it could be chemically modified to introduce a polymerizable double bond. Furthermore, the cyanophenyl group has interesting electronic properties and can be used to create coordination polymers with specific optical or electronic characteristics. nih.gov The cyano group can also undergo C-CN bond activation in the presence of a metal catalyst, opening up possibilities for novel polymerization pathways. snnu.edu.cn

The potential polymerization reactions involving the functional groups of this compound are outlined in the table below.

| Functional Group | Type of Polymerization | Potential Polymer Class |

| Chloro | Polycondensation | Polyesters, Polyamides |

| Ketone | Polymer Modification/Backbone Inclusion | Functionalized Polymers |

| Cyano | Radical Polymerization (after modification) | Vinyl Polymers |

| Cyano | Coordination Polymerization | Coordination Polymers |

Integration into Functional Polymers and Monomers

The dual reactivity of this compound allows for its incorporation into polymeric structures, leading to materials with enhanced properties. The chlorobutyl group can serve as an initiation site for polymerization reactions or as a point of attachment to pre-existing polymer backbones.

The 4-cyanophenyl group plays a crucial role in defining the properties of the resulting polymers. The strong dipole moment of the nitrile group can enhance intermolecular interactions, leading to improved thermal stability and mechanical strength. Furthermore, the cyanophenyl moiety is known to be photoactive and can be utilized in the design of fluorescent polymers. Research on phenylhydrazone derivatives containing a 4-cyanophenyl group has shown that these molecules exhibit intense solid-state fluorescence. mdpi.comresearchgate.net When embedded into polymer matrices like poly(N-vinylpyrrolidone) (PVP) and polystyrene (PS), the fluorescence properties can be modulated, and the thermal stability of the fluorescence can be significantly enhanced. mdpi.com

The synthesis of functional monomers derived from this compound can be envisioned through the reaction of the chloro group with a polymerizable moiety, such as an acrylic or styrenic derivative. The resulting monomer, containing the cyanophenyl group, can then be polymerized or copolymerized to yield a range of functional polymers with applications in optoelectronics and sensing.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Method of Incorporation | Potential Properties |

| Graft Copolymers | Attachment of the compound to the polymer backbone via the chloro group. | Enhanced thermal stability, tunable fluorescence. |

| Block Copolymers | Use as an initiator for controlled polymerization. | Self-assembly into ordered nanostructures. |

| Functional Homopolymers | Conversion to a monomer and subsequent polymerization. | High refractive index, specific solvent compatibility. |

Role in Nanocomposite and Supramolecular Chemistry

The structural features of this compound lend themselves to the construction of ordered nanoscale materials and complex supramolecular assemblies.

In the context of nanocomposites , the cyanophenyl group can act as a surface modifier for inorganic nanoparticles. The polar nitrile group can interact with the surface of metal oxides or other nanoparticles, facilitating their dispersion within a polymer matrix and improving the interfacial adhesion between the organic and inorganic phases. This can lead to nanocomposite materials with enhanced mechanical, thermal, and optical properties.

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures. The 4-cyanophenyl group is a key player in directing such assemblies through dipole-dipole interactions and π-π stacking. Studies on molecular complexes of 4-cyanophenylboronic acid have demonstrated the formation of intricate networks, including stacked layers and helical chains, driven by interactions involving the cyano group. nih.govnih.gov Similarly, this compound can be utilized as a building block in the design of liquid crystals, organogels, and other supramolecular materials where the cyanophenyl moiety directs the self-assembly process.

Table 2: Supramolecular Interactions Involving the 4-Cyanophenyl Moiety

| Interaction Type | Description | Resulting Structure |

| Dipole-Dipole | Electrostatic attraction between the positive carbon and negative nitrogen of the nitrile group. | Ordered packing in the solid state. |

| π-π Stacking | Non-covalent interaction between the aromatic rings of the cyanophenyl groups. | Formation of columnar or layered structures. |

| Hydrogen Bonding | If other functional groups are present, the nitrile nitrogen can act as a hydrogen bond acceptor. | Directional and specific molecular recognition. |

Development of Lipid Synthesis Modulators

While direct studies on this compound as a lipid synthesis modulator are not extensively documented, the chemical motifs present in the molecule suggest a potential for interaction with biological systems involved in lipid metabolism. Ketone bodies, which share the ketone functional group, are known to play multi-dimensional roles in fuel metabolism and signaling. nih.govnih.govcornell.edu

The lipophilic nature of the butyl chain combined with the polar cyanophenyl group could allow the molecule to interact with enzymes or receptors involved in lipid synthesis and transport. The cyanophenyl group, in particular, is a common feature in various biologically active molecules. For instance, cyanidin-3-O-glucoside, which contains a cyano group, has been shown to have a regulatory effect on lipid metabolism disorders. researchgate.net

Further research is warranted to explore the potential of this compound and its derivatives as modulators of lipid synthesis. This could involve screening for activity against key enzymes in fatty acid and cholesterol biosynthesis pathways. The reactive chloro group also provides a handle for the synthesis of a library of derivatives with modified properties to optimize potential biological activity.

Biological and Biomedical Research Perspectives of 4 Chloro 1 4 Cyanophenyl 1 Oxobutane and Its Analogs

Investigation of Metabolites and Impurities with Biological Relevance